Methyl 5-((2-ethoxy-2-oxoethyl)amino)-2-fluorobenzoate
Description
Methyl 5-((2-ethoxy-2-oxoethyl)amino)-2-fluorobenzoate is a fluorinated benzoate ester derivative characterized by a 2-ethoxy-2-oxoethyl amino substituent at the 5-position of the aromatic ring and a fluorine atom at the 2-position. This compound belongs to a class of structurally modified benzoates designed for applications in medicinal chemistry and agrochemical research. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in related compounds like Methyl 5-(bromomethyl)-2-fluorobenzoate, a precursor used in the preparation of analogous derivatives . The fluorine atom enhances metabolic stability and binding affinity in biological systems, while the ethoxy-oxoethyl group introduces steric and electronic effects that modulate solubility and reactivity.
Properties
IUPAC Name |
methyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4/c1-3-18-11(15)7-14-8-4-5-10(13)9(6-8)12(16)17-2/h4-6,14H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPKKLPQHHEBFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC(=C(C=C1)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2-ethoxy-2-oxoethyl)amino)-2-fluorobenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzoic acid and ethyl chloroformate.
Esterification: The 2-fluorobenzoic acid is esterified with methanol in the presence of a catalyst such as sulfuric acid to form methyl 2-fluorobenzoate.
Amidation: The methyl 2-fluorobenzoate is then reacted with 2-ethoxy-2-oxoethylamine under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((2-ethoxy-2-oxoethyl)amino)-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 2-fluorobenzoic acid derivatives.
Reduction: Formation of 2-fluorobenzyl alcohol derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-((2-ethoxy-2-oxoethyl)amino)-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 5-((2-ethoxy-2-oxoethyl)amino)-2-fluorobenzoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, which may interact with enzymes or receptors in biological systems. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of Methyl 5-((2-ethoxy-2-oxoethyl)amino)-2-fluorobenzoate, focusing on substituent variations, physicochemical properties, and functional roles.
Structural and Functional Analysis
- Substituent Effects: Electron-Withdrawing Groups: The fluorine atom at C2 enhances electrophilic aromatic substitution resistance compared to non-fluorinated analogs. Methyl 5-(difluoromethyl)-2-fluorobenzoate demonstrates increased lipophilicity (predicted density: 1.28 g/cm³) due to the -CF₂H group, whereas the ethoxy-oxoethyl amino group in the target compound introduces hydrogen-bonding capacity, improving aqueous solubility. Amino vs. Sulfonyl Groups: Methyl 5-amino-2-fluorobenzoate lacks the ethoxy-oxoethyl chain, making it less sterically hindered but more reactive in sulfonylation reactions. In contrast, the chlorosulfonyl derivative serves as a reactive intermediate for herbicide synthesis.
Synthetic Utility :
- The ethoxy-oxoethyl moiety may mimic natural substrates in methyltransferase assays.
- Solubility and Stability: The nitrobenzoate ester (RN: 77501-90-7) exhibits low aqueous solubility (6.04 × 10⁻⁴ g/L), whereas the target compound’s amino-ethoxy group likely enhances solubility, similar to Methyl 4-((2-ethoxy-2-oxoethyl)amino)butanoate .
Biological Activity
Methyl 5-((2-ethoxy-2-oxoethyl)amino)-2-fluorobenzoate (CAS No. 2208617-10-9) is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 255.24 g/mol. The compound features a fluorobenzene moiety, which is known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound involves several steps, including the reaction of appropriate precursors under controlled conditions. The typical method includes the use of ethyl bromoacetate and vinylimidazole, followed by purification processes that yield the desired compound in high purity and yield.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro assays demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was shown to inhibit certain proteases, which are crucial for the life cycle of various pathogens. This inhibition could lead to decreased virulence and improved therapeutic outcomes in infectious diseases.
Case Studies
- Study on Antibacterial Activity : A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antibacterial potential.
- Enzyme Inhibition Research : Another research article focused on enzyme inhibition showed that the compound reduced the activity of serine proteases by approximately 50% at concentrations of 25 µM. This finding suggests that this compound could be developed into a therapeutic agent targeting protease-mediated diseases.
Table 1: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
